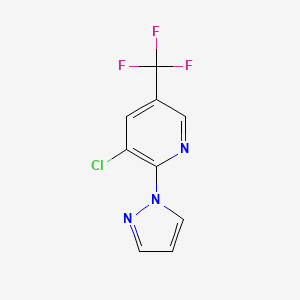

3-chloro-2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine

Beschreibung

3-Chloro-2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chloro group at position 3, a trifluoromethyl group at position 5, and a pyrazole ring at position 2. This scaffold is of significant interest in agrochemical and pharmaceutical research due to its electronic and steric properties, which enhance interactions with biological targets . The trifluoromethyl group improves lipophilicity and metabolic stability, while the pyrazole moiety offers opportunities for hydrogen bonding and π-π interactions .

Eigenschaften

IUPAC Name |

3-chloro-2-pyrazol-1-yl-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3N3/c10-7-4-6(9(11,12)13)5-14-8(7)16-3-1-2-15-16/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNEXBWDTYFOAHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine typically involves the functionalization of a pyridine ring. One common method is the Rh(III)-catalyzed C-H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This method provides a straightforward way to introduce the desired substituents under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

3-chloro-2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The pyrazolyl and pyridine rings can participate in redox reactions.

Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Wissenschaftliche Forschungsanwendungen

3-chloro-2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials.

Chemical Biology: It can be used to study biological processes and interactions at the molecular level.

Wirkmechanismus

The mechanism of action of 3-chloro-2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

The following table summarizes key analogues and their structural differences:

Physical and Chemical Properties

Melting Points :

Reactivity :

Biologische Aktivität

3-Chloro-2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine, with the CAS number 438450-38-5, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 247.61 g/mol. The compound features a pyridine ring substituted with a chloro group, a trifluoromethyl group, and a pyrazole moiety, which are critical for its biological activity.

1. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target in the treatment of inflammation-related conditions.

A study conducted by Abdellatif et al. reported that several pyrazole derivatives exhibited IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating potent anti-inflammatory activity . This suggests that this compound may also possess similar inhibitory effects.

2. Glycine Transporter Inhibition

The compound has been investigated for its role as a GlyT1 inhibitor, which is relevant in the context of treating schizophrenia. A related compound demonstrated an IC50 of 1.8 nM for GlyT1 inhibition and showed significant effects in rodent models without causing adverse central nervous system side effects . This positions this compound as a potential candidate for further research in neuropharmacology.

Summary of Research Findings

| Study | Biological Activity | IC50 Value | Notes |

|---|---|---|---|

| Abdellatif et al. | COX-2 Inhibition | 0.02 - 0.04 μM | High selectivity for COX-2 over COX-1 |

| Unnamed Study | GlyT1 Inhibition | 1.8 nM | Effective in rodent models for schizophrenia |

| Various Studies | Anticancer Potential | Not specified | Trifluoromethylated compounds show enhanced efficacy |

Case Studies

Case Study 1: Anti-inflammatory Activity

In a controlled experiment involving carrageenan-induced edema in rats, a series of pyrazole derivatives were tested for their anti-inflammatory efficacy. The results indicated that certain derivatives exhibited significant reduction in edema compared to standard treatments like diclofenac . This highlights the therapeutic potential of compounds like this compound in managing inflammatory diseases.

Case Study 2: Neuropharmacological Effects

In another study focusing on neuropharmacology, compounds structurally related to this compound were evaluated for their effects on glycine transporters in rodent models. The findings suggested that these compounds could modulate neurotransmitter levels effectively without significant side effects .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 3-chloro-2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine, and how can isomer formation be minimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) of a dichlorinated pyridine derivative with pyrazole. Key steps include:

- Reacting 3,5-dichloro-2-(trifluoromethyl)pyridine with pyrazole in a polar aprotic solvent (e.g., N,N-dimethylacetamide) with a base (e.g., K₂CO₃) at room temperature .

- Monitoring reaction progress via TLC (20% EtOAc/heptane) to avoid over-substitution.

- Isolating isomers via flash chromatography (silica gel, 0–40% EtOAc/heptane gradient). The first-eluting product is typically the desired regioisomer .

Q. How can structural ambiguities in the compound be resolved using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Compare chemical shifts of pyrazole protons (δ ~7.5–8.5 ppm) and trifluoromethyl groups (δ ~-60 ppm in ¹⁹F NMR) .

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ expected for C₉H₆ClF₃N₃: 260.0) .

- X-ray crystallography : Use SHELX programs for structure refinement. Planarity of the pyridine/pyrazole system and F···N non-bonded distances (e.g., 2.72–2.77 Å in ) validate steric effects .

Q. What safety protocols are critical when handling intermediates like chlorinated pyridines or trifluoromethyl reagents?

- Methodological Answer :

- Use PPE (gloves, goggles) and work in a fume hood.

- Neutralize acidic/basic waste (e.g., quench K₂CO₃ with dilute HCl) .

- Store reactive intermediates under inert atmospheres (e.g., N₂) at -20°C to prevent degradation .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the chlorine atom in cross-coupling reactions?

- Methodological Answer :

- The chlorine at position 3 is activated for substitution due to electron-withdrawing effects of the trifluoromethyl group (position 5) and pyrazole (position 2).

- Suzuki-Miyaura Coupling : Replace Cl with aryl/heteroaryl boronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) in THF/water at 80°C .

- Amination : React with amines (e.g., azetidine) in DMF at 100°C to form N-heterocyclic derivatives .

Q. What computational strategies predict the compound’s bioactivity, and how do structural modifications alter target binding?

- Methodological Answer :

- Docking Studies : Use PyRx or AutoDock to model interactions with enzymes (e.g., cyclooxygenase-2, analogous to celecoxib derivatives in ).

- QSAR : Correlate substituent effects (e.g., Cl vs. CF₃) with logP and polar surface area to optimize pharmacokinetics .

- MD Simulations : Assess stability of pyridine-pyrazole conformers in lipid bilayers .

Q. How can X-ray crystallography address challenges in resolving disorder in the trifluoromethyl group?

- Methodological Answer :

- Collect high-resolution data (e.g., synchrotron, λ = 0.7–1.0 Å) to resolve CF₃ rotational disorder.

- Refine anisotropic displacement parameters (ADPs) using SHELXL.

- Apply restraints to C-F bond lengths (1.32–1.34 Å) and angles (109.5°) .

Q. What mechanistic insights explain contradictions in regioselectivity during pyrazole substitution?

- Methodological Answer :

- Kinetic vs. Thermodynamic Control : At room temperature, steric hindrance favors substitution at less hindered positions (e.g., position 2 in ). Elevated temperatures may shift selectivity.

- DFT Calculations : Compare activation energies for substitution at positions 2 vs. 4 using Gaussian09 with B3LYP/6-31G(d) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.